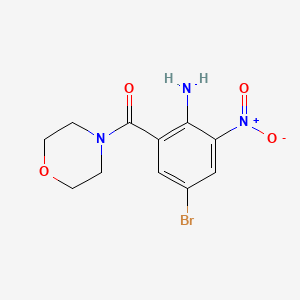
(2-Amino-5-bromo-3-nitrophenyl)-morpholin-4-yl-methanone
Descripción general
Descripción
(2-Amino-5-bromo-3-nitrophenyl)-morpholin-4-yl-methanone is a useful research compound. Its molecular formula is C11H12BrN3O4 and its molecular weight is 330.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(2-Amino-5-bromo-3-nitrophenyl)-morpholin-4-yl-methanone is a synthetic compound with potential therapeutic applications, particularly in medicinal chemistry. This article explores its biological activity, focusing on its interactions with biological targets, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a phenyl ring substituted with an amino group, a bromo group, and a nitro group, along with a morpholine moiety. The presence of these functional groups suggests diverse reactivity and potential interactions with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The amino and nitro groups facilitate hydrogen bonding and electrostatic interactions, which can modulate the activity of these targets .
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties. For instance, in vitro assays demonstrated that it exhibits significant cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis through caspase activation and disruption of microtubule assembly .
Table 1: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (breast cancer) | 15.5 |
| U-87 (glioblastoma) | 12.3 |
| L5178Y (lymphoma) | 22.5 |
Antioxidant Activity
In addition to its anticancer effects, this compound has shown promising antioxidant activity. Studies indicated that it can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases .
Case Studies
- Study on Apoptotic Mechanisms : A study focused on the apoptotic effects of the compound in lymphoma cells revealed that it significantly increased caspase-3 activity, indicating its potential as an anticancer agent through apoptosis induction .
- Antioxidant Evaluation : In another study, the compound was tested for its ability to reduce oxidative stress in human cell lines. Results showed a notable decrease in reactive oxygen species (ROS) levels upon treatment with the compound .
Comparative Analysis
When compared to similar compounds, such as (2-Amino-4-nitrophenyl)(morpholin-4-yl)methanone, this compound exhibits enhanced biological activity due to the strategic positioning of its substituents that increase its reactivity and interaction potential .
Table 2: Comparison of Biological Activities
| Compound | Anticancer IC50 (µM) | Antioxidant Activity |
|---|---|---|
| This compound | 15.5 | High |
| (2-Amino-4-nitrophenyl)(morpholin-4-yl)methanone | 20.0 | Moderate |
Propiedades
IUPAC Name |
(2-amino-5-bromo-3-nitrophenyl)-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O4/c12-7-5-8(10(13)9(6-7)15(17)18)11(16)14-1-3-19-4-2-14/h5-6H,1-4,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGIGRZPFIAZBAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C(=CC(=C2)Br)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















